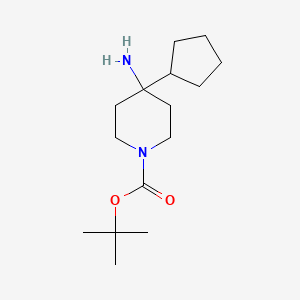![molecular formula C8H6N2O4S2 B11762519 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid: is a heterocyclic compound that features a thiophene ring fused with a thieno[2,3-b]thiophene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate dicarboxylic acid derivatives with thiophene intermediates under controlled conditions. Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound at scale.
化学反応の分析
Types of Reactions: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Its derivatives have been studied for their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, its derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) in cancer cells, leading to reduced cell proliferation and tumor growth .
類似化合物との比較
- 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
- Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
Uniqueness: Compared to its methylated or unsubstituted counterparts, the amino groups provide additional sites for chemical modification, enhancing its versatility in synthetic chemistry and material science .
特性
分子式 |
C8H6N2O4S2 |
|---|---|
分子量 |
258.3 g/mol |
IUPAC名 |
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H6N2O4S2/c9-2-1-3(10)5(7(13)14)16-8(1)15-4(2)6(11)12/h9-10H2,(H,11,12)(H,13,14) |
InChIキー |
MNNQTVCIMMUPMB-UHFFFAOYSA-N |
正規SMILES |
C12=C(SC(=C1N)C(=O)O)SC(=C2N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


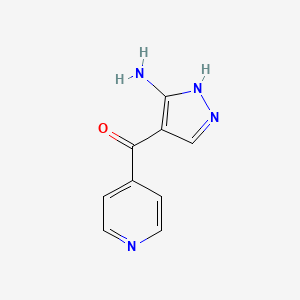
![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)

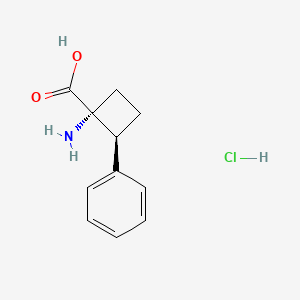
![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)
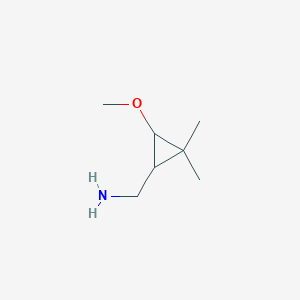


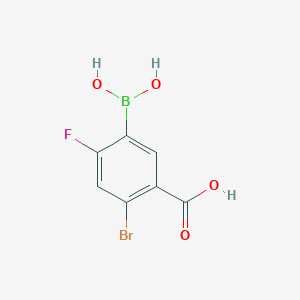

![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
